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Compound of Interest

Compound Name: 3-(4-Iodophenyl)propanoic acid

Cat. No.: B167435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-
Iodophenyl)propanoic acid, a compound of interest in various research and development

applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these

analyses.

Spectroscopic Data
The spectroscopic data for 3-(4-Iodophenyl)propanoic acid is summarized in the tables

below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 3-(4-Iodophenyl)propanoic acid
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.62-7.59 m 2H - Ar-H

6.97-6.95 m 2H - Ar-H

2.92-2.87 t 2H 7.5 -CH₂-COOH

2.68-2.63 t 2H 7.5 Ar-CH₂-

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Data for 3-(4-Iodophenyl)propanoic acid

Chemical Shift (δ) ppm Assignment

178.5 C=O

139.7 Ar-C

137.6 Ar-C

130.4 Ar-C

91.6 Ar-C-I

35.2 -CH₂-COOH

30.0 Ar-CH₂-

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy
Specific experimental IR data for 3-(4-Iodophenyl)propanoic acid is not readily available in

the searched literature. However, based on the functional groups present in the molecule (a

carboxylic acid and a para-substituted iodobenzene), the expected characteristic absorption

bands are presented in Table 3.
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Table 3: Predicted FT-IR Data for 3-(4-Iodophenyl)propanoic acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad
O-H stretch (Carboxylic acid

dimer)

3050-3000 Medium Ar C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1710-1680 Strong C=O stretch (Carboxylic acid)

~1600, ~1475 Medium-Strong C=C stretch (Aromatic ring)

~1400 Medium C-O-H bend

~1250 Medium C-O stretch

~820 Strong
p-disubstituted C-H bend (out-

of-plane)

~500 Medium C-I stretch

Mass Spectrometry (MS)
Experimental mass spectral data for 3-(4-Iodophenyl)propanoic acid is not explicitly detailed

in the available literature. Nevertheless, the expected fragmentation pattern based on the

structure of the molecule is outlined in Table 4. The molecular weight of 3-(4-
Iodophenyl)propanoic acid is 276.07 g/mol .

Table 4: Predicted Mass Spectrometry Data for 3-(4-Iodophenyl)propanoic acid
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m/z Proposed Fragment Ion

276 [M]⁺ (Molecular Ion)

259 [M - OH]⁺

231 [M - COOH]⁺

204 [M - C₂H₄COOH]⁺ (Iodophenyl cation)

104 [C₆H₄CH₂CH₂]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-Iodophenyl)propanoic acid in

about 0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the tube in the NMR spectrometer.

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2

second relaxation delay, and 16-32 scans.

Acquire the ¹³C NMR spectrum. Typical parameters include a 45-degree pulse angle, a 2-5

second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve
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a good signal-to-noise ratio. Proton decoupling is typically used.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid 3-(4-Iodophenyl)propanoic acid
sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans

(e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: Process the spectrum using the instrument's software, which typically

includes automatic baseline correction and peak picking.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS).

Procedure (Electron Ionization - GC-MS):

Derivatization (Optional but common for carboxylic acids): To increase volatility for GC

analysis, the carboxylic acid group can be derivatized, for example, by converting it to its

methyl ester or a silyl ester.
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Sample Injection: Inject a dilute solution of the (derivatized) compound into the GC-MS

system.

Gas Chromatography: The compound is vaporized and separated from the solvent and any

impurities on a capillary GC column. The column temperature is typically ramped to elute the

compound.

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of

the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with

high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-

charge ratio (m/z), and a detector records their abundance.

Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable enough

to be observed) and various fragment ion peaks, which provide structural information.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-(4-Iodophenyl)propanoic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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